methyl 7-(1,3-benzodioxol-5-yl)-4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Methyl 7-(1,3-benzodioxol-5-yl)-4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by:
- A 2-fluorophenyl group at position 4, where the fluorine atom introduces electron-withdrawing effects and may influence dipole interactions in biological systems .
- A methyl ester at position 3, which impacts solubility and hydrolysis kinetics compared to bulkier ester groups .
Hexahydroquinoline derivatives are known for diverse biological activities, including calcium channel modulation, antimicrobial, and antioxidant properties, as observed in structurally related 1,4-dihydropyridines . The target compound’s stereochemistry, likely resolved using crystallographic tools like SHELXL and OLEX2 , is critical for its pharmacological profile.
Properties
IUPAC Name |
methyl 7-(1,3-benzodioxol-5-yl)-4-(2-fluorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO5/c1-13-22(25(29)30-2)23(16-5-3-4-6-17(16)26)24-18(27-13)9-15(10-19(24)28)14-7-8-20-21(11-14)32-12-31-20/h3-8,11,15,23,27H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUWBXOYAPXZFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386651 | |
| Record name | STK375646 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5787-14-4 | |
| Record name | STK375646 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-(1,3-benzodioxol-5-yl)-4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common approach is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the hexahydroquinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(1,3-benzodioxol-5-yl)-4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or otherwise substituted derivatives.
Scientific Research Applications
The compound methyl 7-(1,3-benzodioxol-5-yl)-4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications primarily in medicinal chemistry and pharmacology, supported by data tables and case studies.
Molecular Formula
- C : 30
- H : 25
- F : 1
- N : 2
- O : 4
IUPAC Name
The IUPAC name for this compound is:
This compound .
Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, hexahydroquinoline derivatives have shown promise in inhibiting tumor growth by targeting specific cancer cell lines. A study demonstrated that modifications to the benzodioxole moiety enhance cytotoxicity against breast cancer cells .
Antimicrobial Properties
Several studies have reported that quinoline derivatives possess antimicrobial activity. The presence of the benzodioxole group may enhance the compound's ability to inhibit bacterial growth. A comparative analysis revealed that similar compounds had significant activity against both Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
Quinoline derivatives have been investigated for their neuroprotective properties. Research suggests that they may help mitigate oxidative stress and inflammation in neuronal cells. Case studies have shown improvements in models of neurodegenerative diseases when treated with related compounds .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Hexahydroquinoline | Inhibition of tumor growth |
| Antimicrobial | Quinoline derivatives | Significant inhibition of bacterial growth |
| Neuroprotective | Similar quinolines | Reduction of oxidative stress |
Table 2: Case Studies on Related Compounds
Mechanism of Action
The mechanism of action of methyl 7-(1,3-benzodioxol-5-yl)-4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The compound’s structural features allow it to bind to specific enzymes or receptors, modulating their activity. For example, the benzodioxole ring may interact with aromatic amino acids in protein binding sites, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and related analogs:
Structural and Functional Insights
Substituent Effects
- 1,3-Benzodioxol vs.
- Fluorine Position : The 2-fluorophenyl group in the target compound may create steric and electronic differences compared to 4-fluorophenyl analogs (), affecting interactions with hydrophobic binding pockets .
Ester Group Variations
- Methyl esters (target compound, ) are more prone to enzymatic hydrolysis than ethyl or benzyl esters (), influencing the compound’s metabolic clearance and duration of action .
Hydrogen Bonding and Solubility
Biological Activity
Methyl 7-(1,3-benzodioxol-5-yl)-4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with notable biological activity. This article delves into its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following structural formula:
It features a benzodioxole moiety which is known for its various biological activities. The presence of a fluorophenyl group is also significant in enhancing the compound's pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate the benzodioxole structure and the hexahydroquinoline framework. Various synthetic routes have been explored to optimize yield and purity, often focusing on modifying the functional groups to enhance biological activity.
Anticancer Properties
Research indicates that derivatives of benzodioxole exhibit varying degrees of anticancer activity. For instance, compounds similar to this compound have shown promising results against several cancer cell lines:
| Compound | Cell Line | IC50 (mM) | Activity |
|---|---|---|---|
| 2a | Hep3B | 0.162 | Potent |
| 2b | Hep3B | 0.234 | Moderate |
| 5a | Caco-2 | 9.12 | Weak |
The compound's mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. For example, compound 2a significantly reduced alpha-fetoprotein (α-FP) levels in Hep3B cells, indicating a decrease in tumorigenicity .
Other Biological Activities
Beyond anticancer effects, compounds containing the benzodioxole structure have been associated with:
- Anti-inflammatory Effects : These compounds may modulate inflammatory pathways.
- Antimicrobial Activity : Some derivatives have demonstrated efficacy against various bacterial strains.
- Analgesic Properties : Certain analogs have shown potential as pain relievers.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Cytotoxicity Studies : A study evaluated various benzodioxole derivatives for their cytotoxic effects on cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cells. The results highlighted that modifications in the chemical structure could significantly enhance cytotoxicity .
- Mechanistic Insights : Research focusing on the mechanism of action revealed that these compounds might interact with specific cellular pathways involved in cell cycle regulation and apoptosis induction .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing methyl 7-(1,3-benzodioxol-5-yl)-4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate?
- The synthesis of hexahydroquinoline derivatives typically employs multi-step reactions, such as the Hantzsch reaction, which involves cyclohexane-1,3-diones, β-keto esters, aldehydes, and ammonium acetate under reflux conditions .
- Critical steps include:
- Condensation : Formation of the quinoline core via cyclization.
- Substituent introduction : The 1,3-benzodioxol-5-yl and 2-fluorophenyl groups are incorporated via selective substitution or coupling reactions.
- Esterification : Methyl ester formation at the 3-position is achieved using methyl acetoacetate or methanol under acidic conditions .
Q. How can researchers validate the structural integrity of this compound?
- Primary techniques :
- NMR spectroscopy : H and C NMR confirm substituent positions and stereochemistry. For example, the 1,3-benzodioxol-5-yl group shows characteristic aromatic protons at δ 6.7–7.1 ppm .
- Mass spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H] for CHFNO ≈ 460.16 g/mol) .
- X-ray crystallography : Resolves conformational details, such as chair/boat configurations of the hexahydroquinoline ring .
- Data interpretation : Cross-referencing spectral data with structurally analogous quinoline derivatives (e.g., ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate) aids in peak assignment .
Advanced Research Questions
Q. What strategies address contradictions in reported biological activities of structurally similar quinoline derivatives?
- Case study : Discrepancies in antimicrobial activity between benzodioxol-substituted vs. fluorophenyl-substituted quinolines may arise from:
- Substituent electronic effects : Electron-withdrawing groups (e.g., -F) enhance membrane penetration but reduce target binding affinity .
- Conformational flexibility : The 1,4-dihydropyridine core’s puckering (e.g., boat vs. chair) alters interactions with biological targets .
- Resolution :
- Comparative SAR studies : Systematically vary substituents (e.g., replacing 2-fluorophenyl with 4-fluorophenyl) and correlate with activity .
- Molecular docking : Predict binding modes to enzymes (e.g., cytochrome P450) using crystallographic data from related compounds .
Q. How can researchers optimize reaction conditions to mitigate low yields during scale-up synthesis?
- Problem : Low yields (e.g., <40%) in multi-step syntheses often stem from:
- Side reactions : Competing dimerization or oxidation of intermediates.
- Solvent limitations : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but hinder product isolation .
- Solutions :
- Catalyst screening : Transition metals (e.g., CuI) or organocatalysts (e.g., proline) improve regioselectivity .
- Flow chemistry : Continuous flow systems enhance heat/mass transfer, reducing side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
